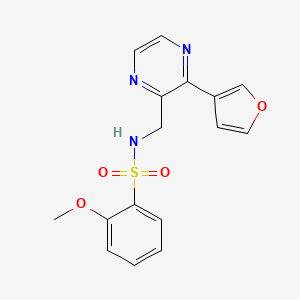

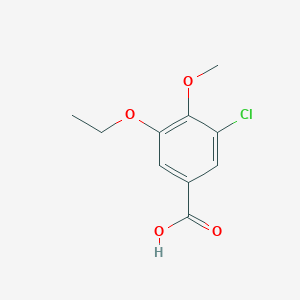

![molecular formula C14H9ClF2O3S B2678109 1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone CAS No. 1326942-34-0](/img/structure/B2678109.png)

1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone is a useful research compound. Its molecular formula is C14H9ClF2O3S and its molecular weight is 330.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The synthesis of functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups represents a critical step in the creation of dendritic and other complex organic molecules. These compounds serve as main building blocks in the development of new synthetic strategies aimed at preparing intricate molecular architectures (Percec et al., 2001).

Development of Proton Exchange Membranes

High molecular weight poly(2,5-benzophenone) derivatives, synthesized from nickel-catalyzed coupling polymerization, are explored for their potential in creating proton exchange membranes. Such materials are crucial for fuel cell technology, with sulfonation introducing sulfonic acid moieties to the aromatic side group, thereby enhancing proton conductivity and water absorption capacities (Ghassemi & Mcgrath, 2004).

Enzymatic Processes in Drug Synthesis

The use of ketoreductase for the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohols showcases an environmentally friendly and efficient method for producing key intermediates in drug synthesis. This process emphasizes the role of biocatalysis in simplifying operations and reducing safety risks in pharmaceutical manufacturing (Guo et al., 2017).

Synthesis and Reactivity of Sulfonyl-Containing Compounds

The preparation of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provide insights into functionalizing acyl-benzo[b]thiophene derivatives. This research aids in understanding the mechanisms of nucleophilic addition and offers routes for the synthesis of heterocyclic compounds (Pouzet et al., 1998).

Antifungal Agent Synthesis

The asymmetric synthesis of SM-9164, an enantiomer of the antifungal agent SM-8668, demonstrates the utility of such chemical frameworks in developing biologically active compounds. The synthesis process highlights the importance of precise control over molecular chirality and the potential of these compounds in therapeutic applications (Miyauchi et al., 1996).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-(2,4-difluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O3S/c15-10-3-1-9(2-4-10)13(18)8-21(19,20)14-6-5-11(16)7-12(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYBOXGAWPICIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)

![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)

![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)

![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)